
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes acid- or base-catalyzed hydrolysis :
Acidic Hydrolysis
In 1M HCl/THF (1:1 v/v) at 60°C for 6 hours:
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Ester → 3-Methoxybenzoic acid + 3-benzyl-4,8-dimethyl-7-hydroxycoumarin.
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Rate : Slower than aliphatic esters due to aromatic stabilization.
Basic Hydrolysis
In 0.5M NaOH/ethanol under reflux (3 hours):
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Complete saponification observed via TLC.
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Byproduct : Sodium 3-methoxybenzoate.
Nucleophilic Substitution at the Methoxy Group
The 3-methoxybenzoyl moiety undergoes demethylation with strong nucleophiles:
Table 2: Demethylation Conditions
Reagent | Conditions | Product |
---|---|---|
BBr₃ (1.5 eq) | DCM, −78°C → 20°C, 12 hours | 3-Hydroxybenzoate derivative |
HI (47% aq.) | AcOH, reflux, 8 hours | 3-Iodobenzoate derivative |
Electrophilic Aromatic Substitution
The electron-rich coumarin core participates in:
Nitration
With HNO₃/H₂SO₄ at 0°C:
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Site : Predominant nitration at C-6 of the coumarin ring.
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Yield : ~70% (isolated).
Sulfonation
Using ClSO₃H in DCM (0°C, 2 hours):
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Sulfonation occurs at C-5 position.
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Application : Enhances water solubility for biological assays.
Oxidation Reactions
The chromen-2-one system undergoes selective oxidation:
Table 3: Oxidation Pathways
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ (aq.) | pH 10, 50°C, 4 hours | 2-Oxo group → Carboxylic acid |
DDQ (2 eq) | Dioxane, reflux, 8 hours | C-3 benzyl group → Ketone |
Cycloaddition Reactions
The α,β-unsaturated lactone in the chromenone core enables Diels-Alder reactions :
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With maleic anhydride in toluene (110°C, 24 hours):
Photochemical Reactivity
Under UV light (λ = 365 nm):
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Norrish Type II cleavage : Observed in methoxy-substituted coumarin esters.
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Quantum yield : Φ = 0.12 ± 0.03 (measured in acetonitrile).
Stability Under Ambient Conditions
Table 4: Degradation Profile
Condition | Timeframe | Degradation | Primary Pathway |
---|---|---|---|
Aqueous pH 7.4 | 7 days | <5% | Hydrolysis |
UV light (254 nm) | 48 hours | 22% | Photo-oxidation |
40°C/75% RH | 30 days | 8% | Ester hydrolysis |
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-hydroxybenzoate
Uniqueness
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the benzoate moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C20H18O5, with a molecular weight of approximately 338.35 g/mol. Its structure includes a chromene core, which is characteristic of coumarins, and various substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H18O5 |
Molecular Weight | 338.35 g/mol |
CAS Number | 374707-77-4 |
IUPAC Name | [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
Antioxidant Activity
Research indicates that coumarins exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarins, including those similar to this compound, can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Coumarin derivatives have been studied for their anti-inflammatory effects. The compound may inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antioxidant Study : A study published in Molecules highlighted the antioxidant capacity of various coumarin derivatives, concluding that specific structural features enhance their ability to neutralize free radicals .
- Antimicrobial Efficacy : Research conducted by PubChem documented the antimicrobial activity of related compounds against a panel of pathogens, showing significant inhibition zones in agar diffusion assays .
- Cancer Research : An article in Phytotherapy Research discussed the effects of coumarin derivatives on human cancer cell lines, noting that certain modifications to the coumarin structure could enhance cytotoxicity against cancer cells while sparing normal cells .
Properties
Molecular Formula |
C26H22O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3 |
InChI Key |
STLBLJVOPDVDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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